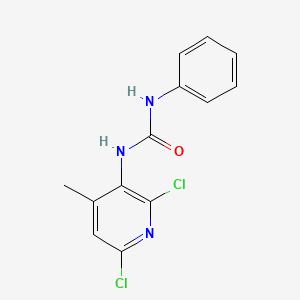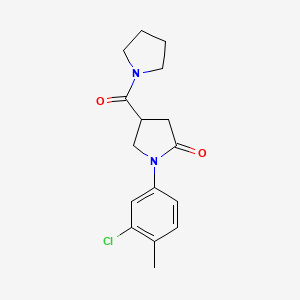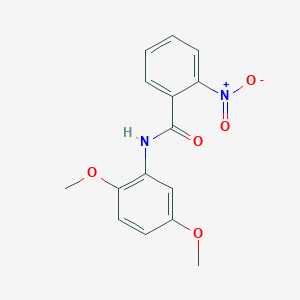![molecular formula C19H19NO4 B5505736 2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)
2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Tetrahydroisoquinoline derivatives can be synthesized through various chemical reactions, including condensation and cyclization processes. For example, one study discusses the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives from 1,2,3,4-tetrahydroisoquinoline, prepared from benzoic acid in a few steps, indicating a versatile approach to tetrahydroisoquinoline synthesis (Rao et al., 2020).
Molecular Structure Analysis
X-ray diffraction analysis and quantum-chemical calculations are common methods for analyzing the molecular structure of tetrahydroisoquinoline derivatives. These techniques provide detailed insights into the atomic arrangement and electronic structure of the molecules (Sokol et al., 2002).
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including nucleophilic addition and arylation. For instance, a study describes the facile synthesis of products through a simple nucleophilic addition reaction between aryl Grignard reagents and iminium cations generated in situ by DDQ oxidation of tetrahydroisoquinolines under mild conditions (Muramatsu et al., 2013).
Physical Properties Analysis
The synthesis and structural determination of tetrahydroisoquinoline derivatives involve advanced spectral data, such as 1H NMR, 13C NMR, and LCMS, which are crucial for understanding their physical properties. Elemental analysis further confirms the chemical structures and physical properties (Rao et al., 2020).
Chemical Properties Analysis
The chemical properties of tetrahydroisoquinoline derivatives, such as reactivity and stability, are often studied through their reactions and interaction with other chemical entities. The organocatalytic enantioselective Pictet-Spengler approach to synthesizing biologically relevant tetrahydroisoquinoline alkaloids demonstrates the utility of these compounds in complex chemical syntheses (Ruiz-Olalla et al., 2015).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Cancer and CNS Disorders
1,2,3,4-Tetrahydroisoquinoline derivatives, including compounds structurally related to 2-[3-(1,3-Benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol, have garnered interest for their therapeutic potential across various medical fields. These compounds, recognized as "privileged scaffolds," have evolved from their initial association with neurotoxicity to being explored for their protective roles against Parkinsonism and anticancer properties. The FDA's approval of trabectedin for soft tissue sarcomas underscores the significance of these derivatives in anticancer drug discovery. Research has demonstrated their potential against a spectrum of diseases, including cancer, malaria, and central nervous system disorders, highlighting their versatility and the scope for novel drug development (Singh & Shah, 2017).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities that are pharmacologically significant. These compounds, sourced from the natural amino acid tyrosine, have been studied for their antimicrobial, antitumor, antidiabetic, and anti-inflammatory effects among others. This comprehensive review of isoquinoline derivatives underscores their potential in addressing a variety of health conditions, supporting further research into their use in modern therapeutics (Danao et al., 2021).
Role in Neurodegeneration and Neuromuscular Blockade Reversal
Compounds like MPP+ and its analogs, which share structural similarities with tetrahydroisoquinolines, act on mitochondria and have been associated with neurodegeneration, specifically in diseases like Parkinson's. These studies highlight the dual nature of these compounds, where their inhibitory effects on complex I of the electron transport chain can both induce and alleviate disease symptoms, depending on their specific characteristics and application (Kotake & Ohta, 2003).
Additionally, the development of novel neuromuscular blocking drugs and their reversal agents is an area of clinical pharmacology where tetrahydroisoquinoline derivatives may have implications. Research into compounds like gantacurium and CW002, which are related to this chemical class, has opened new avenues for safer and more effective management of neuromuscular blockade during anesthesia, demonstrating the potential for tetrahydroisoquinoline derivatives in enhancing clinical outcomes (Heerdt, Sunaga, & Savarese, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-16-11-20(10-14-3-1-2-4-15(14)16)19(22)8-6-13-5-7-17-18(9-13)24-12-23-17/h1-5,7,9,16,21H,6,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKCJQQWUHPQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)CCC3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)




![2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5505683.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)


![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)
